N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
The compound is a derivative of benzodioxole . Benzodioxole derivatives are known to possess a broad spectrum of activities. In addition to the synthetic derivatives, natural products that have the benzodioxole subunit, such as piperine, have shown potential anti-tumor activity through induction of apoptosis and antiparasitic activity .
Synthesis Analysis
The synthesis of benzodioxole derivatives has been reported in various studies . The synthesis process involves the use of conventional spectroscopic methods (1H NMR and 13C NMR), and the compounds are characterized by pyrolysis coupled to the mass spectrometer .Molecular Structure Analysis
The molecular structure of benzodioxole derivatives has been characterized by various spectroscopic techniques viz., multinuclear NMR (1H, 13C and 77Se), IR and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry of similar compounds have also been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzodioxole derivatives include nucleophilic substitution reactions . The reactions are characterized by the formation of characteristic fragments with respective masses .Physical and Chemical Properties Analysis
The physical and chemical properties of benzodioxole derivatives have been analyzed using thermal analysis methods such as TG, DSC . The compounds have also been characterized through their typical transition phases .Scientific Research Applications
Synthesis and Chemical Properties
Studies have shown interest in synthesizing and exploring the properties of compounds with structures related to "N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide". For example, the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones has been detailed, highlighting the methods for creating complex molecules with potential pharmacological interest (Kandinska, Kozekov, & Palamareva, 2006). Another study focused on bioisosteric replacements to enhance analgesic properties, illustrating the chemical modification strategies to improve biological activity (Ukrainets, Mospanova, & Davidenko, 2016).
Potential Therapeutic Applications
Research into similar compounds has uncovered various therapeutic potentials, ranging from analgesic properties to anticancer activities. For instance, compounds derived from furan carboxamide have been identified for their relevance as therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022). This suggests a broad spectrum of possible applications for compounds structurally related to "this compound".
Pharmacological Interest
The pharmacological interest in compounds similar to "this compound" is significant, with studies exploring their use as pro-drugs for targeted therapeutic applications (Berry, Watson, Whish, & Threadgill, 1997). This includes research into bioisosteric replacements and heterocyclic carboxamides, which have shown promise in developing antipsychotic agents (Norman, Navas, Thompson, & Rigdon, 1996).
Future Directions
Mechanism of Action
Target of Action
Compounds containing a furan ring have been known to target proteins such as aldose reductase .
Mode of Action
For instance, some furan derivatives work by scavenging free radicals, exhibiting effective antioxidant properties .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential antioxidant properties . Antioxidants play a crucial role in neutralizing harmful free radicals in the body, which can damage cells and contribute to aging and diseases, such as cancer.
Pharmacokinetics
For instance, the presence of a carboxamide group could potentially enhance the compound’s solubility, affecting its absorption and distribution .
Result of Action
Given its potential antioxidant properties, it may help protect cells from damage by harmful free radicals .
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c25-21(15-4-6-18-20(11-15)29-13-28-18)23-17-5-3-14-7-8-24(12-16(14)10-17)22(26)19-2-1-9-27-19/h1-6,9-11H,7-8,12-13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPQCNJFUWAJAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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